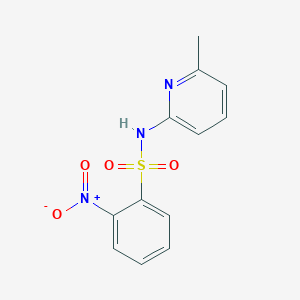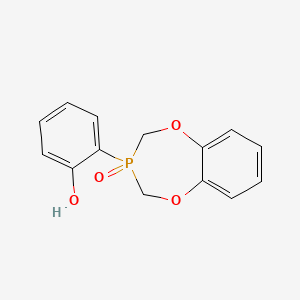![molecular formula C15H20N2O4 B6004046 1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain. It has been shown to enhance the activity of GABAergic neurotransmission, which is known to have anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is known to have a calming effect on the nervous system. It has also been found to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of seizures. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which are known to contribute to the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also been extensively studied for its potential applications in the field of medicinal chemistry. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
Several future directions for the study of 1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione can be identified. One direction is to further investigate its potential use as an anti-inflammatory agent. Another direction is to study its effects on other neurotransmitter systems in the brain. Additionally, the development of derivatives of this compound with improved potency and selectivity could be explored. Finally, the use of this compound in combination with other drugs for the treatment of neurological disorders could also be investigated.
Métodos De Síntesis
The synthesis of 1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione involves the reaction of 1-ethylpiperazine-2,3-dione with 3-methoxyphenol and 2-(2-chloroethoxy)ethylamine in the presence of a base. The reaction proceeds via nucleophilic substitution and results in the formation of the desired compound. The synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticonvulsant and neuroprotective activities in animal models. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-16-7-8-17(15(19)14(16)18)9-10-21-13-6-4-5-12(11-13)20-2/h4-6,11H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUENMSISAGRSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(benzyloxy)-1-cyclohexyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6003968.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6003980.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6003989.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6003996.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B6004002.png)
![3-[2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B6004016.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6004018.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B6004032.png)

![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6004054.png)
![7-(2,2-dimethylpropyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004057.png)
![(2-{[3-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6004066.png)